
Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with several functional groups, including a ureido group, a thiadiazol group, and a butanoate group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ureido group might be introduced through a reaction with an isocyanate . The thiadiazol group could be formed through a cyclization reaction . The butanoate group might be introduced through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely contribute to the compound’s rigidity, while the butanoate group could provide some flexibility .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the ureido group might make the compound a good nucleophile, while the butanoate group could make it a good electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which might influence its solubility and permeability .Aplicaciones Científicas De Investigación
Fluorescence Probes and Charge Transfer Studies
Thiadiazole derivatives demonstrate notable fluorescence properties, making them potential candidates for fluorescence probes in biological and molecular medicine applications. Budziak et al. (2019) investigated the dual fluorescence effects in selected 1,3,4-thiadiazole derivatives, revealing that these compounds could serve as ideal fluorescence probes, which are in high demand in biology and molecular medicine due to their ability to facilitate charge transfer and specific molecular aggregation effects (Budziak et al., 2019).
Anticancer Activities
Several thiadiazole derivatives have been evaluated for their anticancer activities. For instance, Karakuş et al. (2018) synthesized novel thiadiazole derivatives and tested their effectiveness against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. Some compounds showed marked anticancer activity, highlighting the potential of thiadiazole derivatives in developing new anticancer treatments (Karakuş et al., 2018).
Solvatomorphism and Structural Analysis
Studies on the solvatomorphism and structural changes of thiadiazole derivatives, such as the work by Kamiński et al. (2010), can provide insights into the structural behavior of similar compounds in different environments. These studies are crucial for understanding the interaction mechanisms and stability of the compounds under various conditions (Kamiński et al., 2010).
Pharmacological Applications
Thiadiazole derivatives exhibit a range of pharmacological activities, including antimicrobial and antihypertensive effects. Research by Shah and Desai (2007) on novel fluorinated 4-thiazolidinones containing amide linkages demonstrated significant antimicrobial screening results, underscoring the versatility of thiadiazole compounds in pharmacology (Shah & Desai, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S2/c1-3-10(11(20)22-2)23-14-19-18-13(24-14)17-12(21)16-9-6-4-8(15)5-7-9/h4-7,10H,3H2,1-2H3,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVNVOFHSJPXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methyl-3-phenylpropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2644497.png)
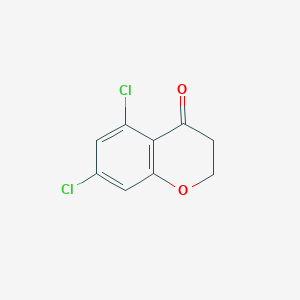
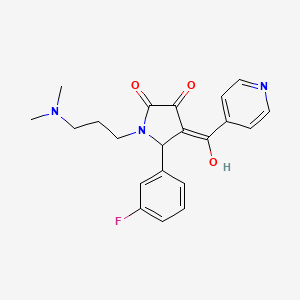
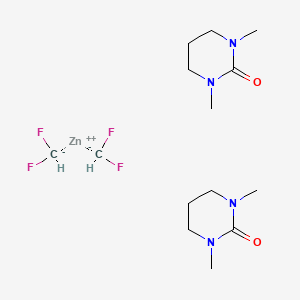
![6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2644502.png)
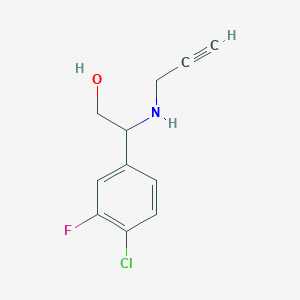

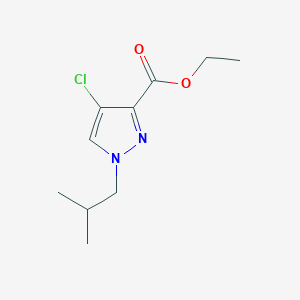

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2644510.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2644512.png)
![3-(3,4-Dichlorophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2644514.png)
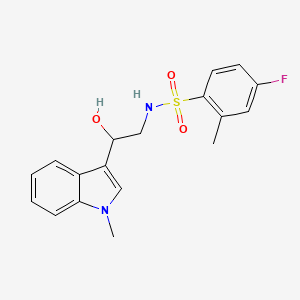
![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole](/img/structure/B2644519.png)